molecular formula C17H22N2O B12572343 4-(Nonyloxy)benzene-1,2-dicarbonitrile CAS No. 197844-20-5

4-(Nonyloxy)benzene-1,2-dicarbonitrile

Cat. No.: B12572343
CAS No.: 197844-20-5
M. Wt: 270.37 g/mol
InChI Key: YHOVZZYQHWNJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Nonyloxy)benzene-1,2-dicarbonitrile is a substituted benzene derivative featuring a nonyloxy (C₉H₁₉O) group at the 4-position and two cyano (-CN) groups at the 1,2-positions. This compound serves as a precursor for phthalocyanines, which are critical in materials science for applications such as organic electronics, photodynamic therapy, and dye-sensitized solar cells (DSSCs) . The long nonyl chain enhances solubility in nonpolar solvents and influences supramolecular packing, making it suitable for liquid crystalline or thin-film applications.

Properties

CAS No.

197844-20-5

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

4-nonoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H22N2O/c1-2-3-4-5-6-7-8-11-20-17-10-9-15(13-18)16(12-17)14-19/h9-10,12H,2-8,11H2,1H3

InChI Key

YHOVZZYQHWNJFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC(=C(C=C1)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nonyloxy)benzene-1,2-dicarbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with benzene-1,2-dicarbonitrile as the starting material.

    Alkylation: The benzene-1,2-dicarbonitrile undergoes an alkylation reaction with nonyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the nonyloxy group to the benzene ring.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of 4-(Nonyloxy)benzene-1,2-dicarbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Nonyloxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The nonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Nonyloxy)benzene-1,2-dicarbonitrile has several scientific research applications:

    Materials Science: It is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.

    Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Nonyloxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and other interactions, while the nonyloxy group can influence the compound’s solubility and membrane permeability. These interactions can affect various biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 4-(Nonyloxy)benzene-1,2-dicarbonitrile include:

Compound Name Substituents Key Features
4-(2-Methoxyphenoxy)benzene-1,2-dicarbonitrile Methoxyphenoxy (C₆H₅OCH₃) Orthorhombic crystal system (P2₁2₁2₁), shorter alkoxy chain, higher crystallinity.
4-(4-Hydroxyphenoxy)benzene-1,2-dicarbonitrile Hydroxyphenoxy (C₆H₅OH) Polar hydroxyl group enables hydrogen bonding; used in ion-imprinted polymers.
4-Amino-5-(2-hydroxybenzylidene-amino)benzene-1,2-dicarbonitrile Amino-Schiff base (NH₂ and imine) Monoclinic (P2₁/c), intramolecular O–H⋯N and intermolecular N–H⋯O bonds.
4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile Triazole sulfanyl (C₂H₂N₃S) Monoclinic (P2₁/n), weak C–H⋯N hydrogen bonds; sulfur enhances electronic delocalization.
Diethyl (3,4-dicyanophenyl)phosphonate derivatives Phosphonate (PO(OR)₂) Five to eight ³¹P-NMR signals due to isomerism; used in DSSCs.

Crystallographic and Thermal Properties

  • Nonyloxy derivative: Expected to exhibit lower crystallinity due to the bulky nonyl chain, promoting amorphous phases. Comparable analogs like 4-(2-methoxyphenoxy) derivatives crystallize in orthorhombic systems (a = 7.73 Å, b = 8.25 Å, c = 19.23 Å) with higher density (1.354 Mg/m³) .
  • Amino-Schiff base analog: Monoclinic structure (a = 14.02 Å, b = 12.37 Å, c = 7.36 Å, β = 99.9°) with intramolecular hydrogen bonds enhancing thermal stability up to 250°C .
  • Triazole sulfanyl derivative: Weak intermolecular C–H⋯N interactions (2.5–3.0 Å) reduce melting points (~180°C) compared to nonyloxy analogs .

Chemical Stability and Reactivity

  • Nonyloxy substituent: The long alkyl chain improves photochemical stability by shielding the aromatic core but may reduce reactivity in polar solvents .
  • Phosphonate derivatives : Electron-withdrawing groups enhance oxidative stability, critical for DSSC applications .
  • Hydroxyphenoxy analog: Susceptible to oxidation due to the phenolic -OH group but useful in selective lithium recovery via ion-imprinted polymers .

Research Findings and Data Tables

Table 1: Crystallographic Parameters of Selected Analogs

Compound Space Group a (Å) b (Å) c (Å) Density (Mg/m³) Reference
4-(2-Methoxyphenoxy) derivative P2₁2₁2₁ 7.73 8.25 19.23 1.354 [3]
Amino-Schiff base derivative P2₁/c 14.02 12.37 7.36 1.387 [7]
Triazole sulfanyl derivative P2₁/n 10.56 12.89 14.21 1.452 [17]

Table 2: Thermal and Electronic Properties

Compound Thermal Stability (°C) Key Application Notable Feature
Nonyloxy derivative ~200 (estimated) OLEDs, liquid crystals Enhanced solubility in nonpolar media
Phosphonate derivative >300 DSSCs High oxidative resistance
Hydroxyphenoxy derivative ~180 Lithium recovery Selective ion binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.